![molecular formula C14H11ClN4 B14247123 [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine CAS No. 500148-54-9](/img/structure/B14247123.png)
[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine: is a chemical compound that belongs to the class of hydrazines It features a naphthyridine ring system substituted with a chlorophenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine typically involves the reaction of 4-chlorophenylhydrazine with a suitable naphthyridine derivative. One common method includes the condensation of 4-chlorophenylhydrazine with 2-chloro-1,8-naphthyridine under reflux conditions in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine can undergo oxidation reactions to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various bacterial and fungal strains.
Cancer Research: It is being investigated for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
4-Chlorophenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the naphthyridine ring.
1,8-Naphthyridine Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness:
Structural Complexity: The presence of both the chlorophenyl group and the naphthyridine ring makes [3-(4-Chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine unique compared to simpler hydrazine derivatives.
Versatility: Its ability to undergo various chemical reactions and form diverse derivatives enhances its applicability in different fields.
Properties
CAS No. |
500148-54-9 |
|---|---|
Molecular Formula |
C14H11ClN4 |
Molecular Weight |
270.72 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-1,8-naphthyridin-2-yl]hydrazine |
InChI |
InChI=1S/C14H11ClN4/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-13(10)18-14(12)19-16/h1-8H,16H2,(H,17,18,19) |
InChI Key |
QHGGGZXOSXFOHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)NN)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


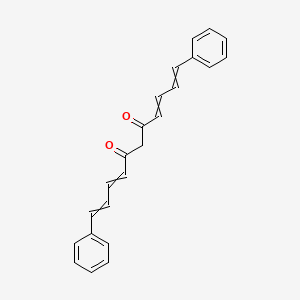

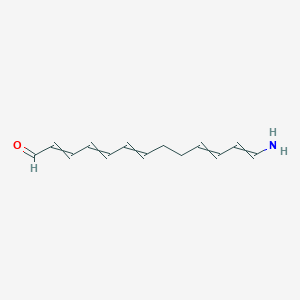
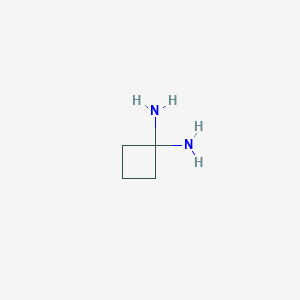
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

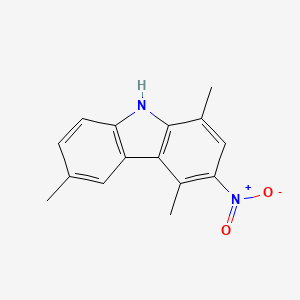
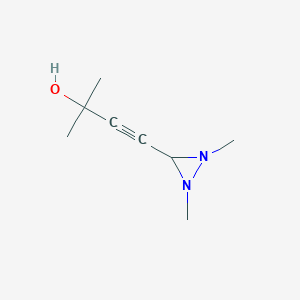

![Carbamic acid, [[(4-methoxyphenyl)amino]sulfonyl]-, methyl ester](/img/structure/B14247091.png)

![1,4-Diazido-2,3-bis[(4-methylphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14247097.png)
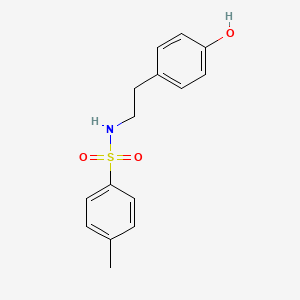
![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
